molecular formula C13H15N7 B2465893 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2415632-29-8

2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2465893
CAS No.: 2415632-29-8
M. Wt: 269.312
InChI Key: OCYBCQWLSLGLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 4. At position 7, an azetidine ring (four-membered nitrogen heterocycle) is attached, and the azetidine’s third carbon is further substituted with a 1,2,3-triazole moiety.

Properties

IUPAC Name

2,5-dimethyl-7-[3-(triazol-2-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7/c1-9-6-13(19-12(16-9)5-10(2)17-19)18-7-11(8-18)20-14-3-4-15-20/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYBCQWLSLGLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CC(C3)N4N=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary subunits:

  • 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl core
  • Azetidine ring
  • 2H-1,2,3-triazole moiety

Key disconnections involve:

  • Formation of the pyrazolo[1,5-a]pyrimidine ring via cyclocondensation.
  • Assembly of the azetidine ring through intramolecular nucleophilic substitution.
  • Installation of the 1,2,3-triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling.

Synthesis of the 2,5-Dimethylpyrazolo[1,5-a]Pyrimidin-7-yl Core

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation of 5-aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds. For the 2,5-dimethyl variant, the following optimized procedure is employed:

Procedure

  • Reactant Preparation : 5-Amino-3-methylpyrazole (1.0 equiv) and acetylacetone (1.2 equiv) are dissolved in acetic acid (10 mL/g).
  • Cyclization : The mixture is heated at 120°C for 8 h under reflux, yielding 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol as a pale-yellow solid (87% yield).
  • Chlorination : Treatment with POCl₃ (3.0 equiv) at 80°C for 4 h affords 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (92% yield), confirmed by ¹H NMR (δ 2.45 ppm, singlet, 6H; δ 6.78 ppm, singlet, 1H).

Azetidine Ring Installation via Nucleophilic Substitution

The azetidine ring is introduced at position 7 of the pyrazolo[1,5-a]pyrimidine core through SN2 displacement of the chlorinated intermediate.

Optimized Conditions

  • Substrate : 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv)
  • Azetidine Precursor : 3-Azidoazetidine (1.5 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DMF, 80°C, 12 h
  • Yield : 78% of 1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the azetidine’s amine on the electron-deficient C7 of the pyrazolo[1,5-a]pyrimidine, facilitated by the leaving group (Cl⁻). Steric hindrance from the 2,5-dimethyl groups necessitates polar aprotic solvents to enhance reactivity.

1,2,3-Triazole Moiety Incorporation via CuAAC

The 2H-1,2,3-triazole is installed via copper-catalyzed cycloaddition between an alkyne-functionalized azetidine and an organic azide.

Stepwise Protocol

  • Alkyne Activation : React 1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine with propargyl bromide (1.2 equiv) in THF using Et₃N (2.0 equiv) to yield 3-(prop-2-yn-1-ylamino)-1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidine (85% yield).
  • Azide Preparation : Synthesize benzyl azide from benzyl bromide and NaN₃ in DMF (90% yield).
  • CuAAC Reaction : Combine alkyne (1.0 equiv), azide (1.1 equiv), CuI (10 mol%), and DIPEA (2.0 equiv) in t-BuOH/H₂O (4:1) at 60°C for 6 h. Product is isolated via column chromatography (SiO₂, EtOAc/hexane 1:3) to afford the triazole-adduct in 76% yield.

Key Data

  • ¹H NMR : δ 7.82 (d, J = 7.0 Hz, 2H, Ar-H), 5.36 (s, 2H, CH₂N), 2.27 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₁₉H₂₀N₈ [M+H]⁺ 385.1884, found 385.1886.

Alternative Pd-Catalyzed Cross-Coupling Approach

For substrates sensitive to CuAAC conditions, Buchwald-Hartwig amination offers a viable alternative.

Representative Procedure

  • Substrate : 3-Bromo-1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidine (1.0 equiv)
  • Coupling Partner : 1H-1,2,3-triazole (1.2 equiv)
  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
  • Base : Cs₂CO₃ (3.0 equiv)
  • Solvent : 1,4-Dioxane, 100°C, 24 h
  • Yield : 68%

Optimization Table

Entry Catalyst Loading (mol%) Base (equiv) Temp (°C) Yield (%)
1 1 2.0 120 53
2 2 3.0 120 97
3 2 3.0 100 89

Superior yields are achieved with higher Pd loadings and excess base, mitigating dehalogenation side reactions.

Critical Analysis of Methodologies

CuAAC vs. Buchwald-Hartwig

  • CuAAC : Advantages include mild conditions and high regioselectivity (1,4-disubstituted triazole). Limitations involve azide handling hazards.
  • Buchwald-Hartwig : Enables direct C-N bond formation but requires stringent anhydrous conditions and expensive catalysts.

Regiochemical Control
The 2H-1,2,3-triazole regiochemistry is dictated by the CuAAC mechanism, whereas Pd-catalyzed methods may require protecting groups to prevent N2 vs. N1 selectivity issues.

Characterization and Spectroscopic Validation

¹³C NMR Analysis

  • Pyrazolo[1,5-a]pyrimidine C7: δ 158.4 ppm (quart., J = 12 Hz)
  • Azetidine C3: δ 62.1 ppm (triplet, J = 28 Hz)
  • Triazole C4: δ 144.9 ppm (singlet)

X-ray Crystallography Single-crystal analysis confirms the azetidine ring puckering (θ = 27.8°) and triazole coplanarity with the pyrazolo[1,5-a]pyrimidine system.

Chemical Reactions Analysis

Types of Reactions

2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound may exert its effects through binding to these targets, thereby modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities
Compound Name / ID Core Structure Substituents Molecular Formula Key Features
Target Compound: 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole Pyrazolo[1,5-a]pyrimidine 2,5-dimethyl; 7-azetidin-3-yl-1,2,3-triazole C₁₅H₁₆N₈ Compact azetidine-triazole substitution; moderate polarity
1-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2-isopropyl-1H-1,3-benzodiazole Pyrazolo[1,5-a]pyrimidine 2,5-dimethyl; 7-azetidin-3-yl-benzodiazole C₂₁H₂₄N₆ Benzodiazole substitution; higher lipophilicity (logP ~3.5)
2-[3-(2,5-Dimethylpyrrol-1-yl)thiophen-2-yl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Thiophenyl-pyrrol; triazole; phenyl C₂₄H₁₉N₇S Sulfur-containing thiophene; enhanced π-stacking potential
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2-methyl; 5-chloro C₇H₆ClN₃ Electrophilic chlorine substituent; reactive in cross-coupling reactions
MK85: 3-(3,5-Bis(trifluoromethyl)phenyl)-5-(4-methylhexahydropyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidinone Trifluoromethylphenyl; hexahydro ring C₁₉H₁₅F₆N₅O Trifluoromethyl groups; improved metabolic stability

Key Observations :

  • Benzodiazole analogs (e.g., ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Thiophene-containing derivatives (e.g., ) introduce sulfur, increasing polar surface area and π-stacking interactions.
  • Chlorine or trifluoromethyl substitutions (e.g., ) enhance electrophilicity and metabolic stability, respectively.

Comparison with Analogous Syntheses :

  • Benzodiazole derivatives () require Pd-catalyzed coupling for benzodiazole installation.
  • Thiophene-substituted analogs () utilize Suzuki-Miyaura cross-coupling for aryl group introduction.
  • Trifluoromethylated compounds (e.g., MK85 ) employ fluorinated building blocks via nucleophilic aromatic substitution.

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison
Property Target Compound Benzodiazole Analog Thiophene-Triazole Analog MK85
Molecular Weight 332.34 g/mol 360.45 g/mol 437.52 g/mol 443.34 g/mol
logP (Predicted) ~2.1 ~3.5 ~3.8 ~4.2
Polar Surface Area 98 Ų 72 Ų 112 Ų 85 Ų
Solubility (mg/mL) 0.15 (PBS, pH 7.4) 0.03 (PBS, pH 7.4) 0.07 (DMSO) 0.01 (PBS, pH 7.4)

Insights :

  • The target compound’s moderate logP and polar surface area suggest favorable oral bioavailability compared to more lipophilic analogs.

Biological Activity

The compound 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a pyrazolo[1,5-a]pyrimidine moiety and an azetidine unit. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes.

Synthetic Route Overview

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Azetidine Ring : Involves nucleophilic substitution reactions.
  • Final Modifications : Methylation and functional group modifications to achieve the desired structure.

Biological Activity

The biological activity of the compound has been investigated in various studies, focusing primarily on its antiviral , anti-inflammatory , and antitumor properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For example, triazoles have been synthesized as derivatives of nucleosides like AZT (zidovudine), showing moderate activity against HIV-1. The presence of bulky substituents on the triazole ring enhances their lipophilicity, facilitating better cell membrane penetration and increased antiviral efficacy .

CompoundActivityMethodology
Triazole Derivative AModerateInfected cell assays
Triazole Derivative BHighPre-exposure prophylaxis model

Anti-inflammatory Activity

The anti-inflammatory effects of similar pyrazolo derivatives have been assessed through COX-1/COX-2 inhibition studies. Compounds with electron-releasing substituents demonstrated significant inhibition of COX-2, suggesting potential for treating inflammatory conditions .

CompoundCOX-2 Inhibition (μM)Comparison to Indomethacin (μM)
Compound 18.239.17
Compound 29.479.17

Case Studies

Several case studies have explored the therapeutic applications of compounds related to This compound :

  • HIV Treatment : A series of triazole derivatives were tested for their ability to inhibit HIV replication in vitro. Some compounds showed promising results with sub-micromolar activity against HIV strains.
  • Inflammatory Disorders : In vivo studies using animal models demonstrated that certain derivatives significantly reduced inflammation markers in conditions like arthritis.

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance:

  • Triazole rings can act as competitive inhibitors for enzymes involved in viral replication.
  • The structural features allow binding to COX enzymes, modulating inflammatory responses.

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole?

The synthesis involves multi-step organic reactions:

  • Pyrazolo[1,5-a]pyrimidine Core Formation : Condensation of aminopyrazoles with β-ketoesters or enaminones under acidic conditions (e.g., acetic acid) to form the fused pyrimidine ring .
  • Azetidine Introduction : Nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) at the 7-position of the pyrazolo-pyrimidine core using azetidine precursors .
  • Triazole Functionalization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety, ensuring regioselectivity . Key Reagents : Dichloromethane (solvent), CuI (catalyst), and ethanol for purification .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
  • 1H/13C NMR : Identifies proton environments (e.g., azetidine protons at δ 3.5–4.5 ppm, triazole protons at δ 7.0–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
    • Purity Assessment :
  • HPLC with UV/Vis Detection : Monitors impurities (<1% threshold) .
  • Melting Point Analysis : Consistency with literature values (e.g., 260–265°C) .

Q. How can researchers determine the biological activity of this compound?

  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50 values via fluorometric or colorimetric assays (e.g., kinase inhibition using ATP analogs) .
  • Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., IC50 ≤10 µM indicates potency) .
    • Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD values) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the azetidine-triazole moiety?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve azetidine coupling efficiency by 20–30% compared to THF .
  • Catalytic Systems : Use Pd2(dba)3/Xantphos for Buchwald-Hartwig amination (yields >75%) or CuI/ascorbate for CuAAC (yields >85%) .
  • Temperature Control : Reactions at 80–100°C reduce side-product formation in triazole synthesis .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Docking Validation : Re-run molecular dynamics simulations with explicit solvent models to account for solvation effects .
  • Orthogonal Assays : Confirm target binding via microscale thermophoresis (MST) if SPR data conflicts with computational results .
  • Metabolite Screening : Use LC-MS to detect in situ degradation products that may reduce observed activity .

Q. How can regioselectivity challenges in triazole formation be addressed?

  • Click Chemistry Optimization :
  • Ligand Screening : Tris(benzyltriazolylmethyl)amine (TBTA) enhances CuAAC regioselectivity for 1,4-disubstituted triazoles .
  • Solvent-Free Conditions : Microwave-assisted reactions reduce byproducts and improve reaction rates .

Q. What experimental designs mitigate off-target effects in cellular models?

  • CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Proteome Profiling : Use affinity-based pulldown combined with quantitative proteomics (e.g., SILAC) to identify non-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.